molecular formula C22H20N2O5S B2564565 ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865180-90-1

ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2564565
CAS No.: 865180-90-1
M. Wt: 424.47
InChI Key: IWFUTCXWDSQNQU-FCQUAONHSA-N
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Description

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 2,3-dihydrobenzothiazole core with three critical substituents:

  • Position 6: An ethyl carboxylate ester, enhancing solubility and serving as a handle for hydrolysis to carboxylic acid derivatives.

The Z-configuration of the imino group ensures a planar geometry between the benzothiazole and 2,4-dimethoxybenzoyl moieties, likely influencing intermolecular interactions such as π-π stacking or hydrogen bonding.

Properties

IUPAC Name

ethyl 2-(2,4-dimethoxybenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-5-11-24-17-10-7-14(21(26)29-6-2)12-19(17)30-22(24)23-20(25)16-9-8-15(27-3)13-18(16)28-4/h1,7-10,12-13H,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFUTCXWDSQNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzoic acid, propargylamine, and 2-aminobenzenethiol. The synthesis may involve the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide or a similar reagent.

    Formation of the Imino Group: The imino group can be introduced by reacting the intermediate with 2,4-dimethoxybenzoyl chloride or a similar reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and related benzothiazole derivatives:

Compound Name R<sup>2</sup> Substituent R<sup>3</sup> Substituent R<sup>6</sup> Substituent Molecular Weight (g/mol) Key Features
Target Compound (2,4-Dimethoxybenzoyl)imino (Z) Prop-2-yn-1-yl Ethyl carboxylate Not provided Z-configuration, electron-rich benzoyl, propargyl for functionalization
Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate Sulfamoylbenzoyl (E) Methyl Ethyl carboxylate 499.6 Sulfamoyl group (hydrogen-bond acceptor), diallyl substituents
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Nitro-styryl Not specified 2,3-Dihydrobenzo[d][1,4]dioxine Not provided Nitro group (electron-withdrawing), styryl moiety (π-conjugation)

Key Observations:

The propargyl group (vs. methyl or styryl) offers a reactive alkyne handle for bioorthogonal chemistry, unlike the nitro-styryl group in ’s compound, which may undergo reduction or participate in electrophilic reactions .

Synthetic Methodology :

  • The target compound’s synthesis likely involves condensation of a benzothiazole precursor with 2,4-dimethoxybenzoyl chloride, analogous to the procedure using DMF/K2CO3 under reflux .

Hydrogen-Bonding Potential: The 2,4-dimethoxybenzoyl group in the target compound can act as both a hydrogen-bond donor (via the imino NH) and acceptor (via methoxy oxygens), contrasting with the sulfamoyl group in ’s compound, which primarily serves as an acceptor .

Biological Activity

Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives and is characterized by its unique structure, which includes a benzothiazole ring fused with an imino group and a prop-2-yn-1-yl substituent. The synthesis typically involves multi-step organic reactions starting from 2,4-dimethoxybenzoic acid and propargylamine, leading to the formation of the benzothiazole core and subsequent functionalization.

Key Steps in Synthesis:

  • Formation of Benzothiazole Ring: Reacting 2-aminobenzenethiol with suitable aldehydes or ketones.
  • Alkylation: Introduction of the prop-2-yn-1-yl group via alkylation with propargyl bromide.
  • Imino Group Formation: Reaction with 2,4-dimethoxybenzoyl chloride to form the imino linkage.

2. Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits potential antimicrobial , anticancer , and anti-inflammatory properties.

2.1 Antimicrobial Activity

Studies have shown that derivatives of benzothiazole compounds can exhibit significant antimicrobial effects against various pathogens. For instance:

Microorganism Activity Observed
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Streptococcus pyogenesModerate inhibition
Candida albicansSignificant inhibition

In a study involving similar compounds, it was found that certain derivatives showed promising antibacterial and antifungal activities against these microorganisms .

2.2 Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival.

The exact mechanisms through which this compound exerts its biological effects include:

Antimicrobial Action:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.

Anticancer Mechanism:

  • Induction of apoptosis through caspase activation.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF).

4. Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Antibacterial Activity : A series of benzothiazole derivatives were synthesized and screened for their antibacterial properties against common pathogens. Results indicated that modifications to the benzothiazole core significantly enhanced activity .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain benzothiazole derivatives could inhibit cancer cell growth by inducing cell cycle arrest and apoptosis .

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